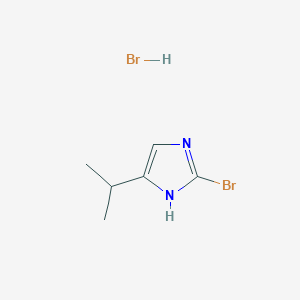

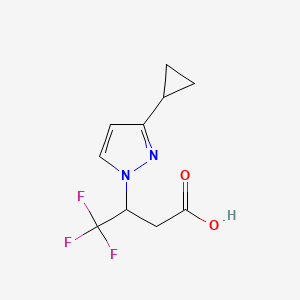

![molecular formula C17H19N5OS2 B2361221 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide CAS No. 2034303-82-5](/img/structure/B2361221.png)

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide” is a chemical compound that has gained significance in scientific research in recent years. It contains a thiadiazole ring, which is a five-membered heterocyclic moiety . Thiadiazole derivatives have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, and more .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,5-thiadiazol-3-yl group attached to a piperidin-4-yl group, and a 2-ethylbenzo[d]thiazole-6-carboxamide group. The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties. These compounds demonstrated antimicrobial, antiurease, and antilipase activities, suggesting their potential in treating infections and metabolic disorders (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

GyrB Inhibitors Against Mycobacterium Tuberculosis

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, particularly ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013).

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

Shafi, Rajesh, and Senthilkumar (2021) reported the synthesis of piperidine substituted benzothiazole derivatives, demonstrating their good antibacterial and antifungal activities. This study underscores the potential of these compounds in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Antimicrobial Activity and Molecular Docking Study

Anuse et al. (2019) synthesized and evaluated substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives for their antimicrobial activity and docking properties. The study identified compounds with significant activity against resistant bacterial strains, contributing to the development of new antimicrobial agents (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Mechanism of Action

Target of Action

It’s known that thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry . They interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .

Mode of Action

Some 1,2,3-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .

Biochemical Pathways

It’s known that thiadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

Numerous thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .

Action Environment

The influence of the substituent on the compounds’ activity is depicted .

Biochemical Analysis

Biochemical Properties

Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows these compounds to cross cellular membranes and exert various biological activities .

Cellular Effects

Thiadiazole derivatives have been reported to display anticancer activities in various in vitro and in vivo models .

Molecular Mechanism

It is known that thiadiazole derivatives can inhibit the activity of certain proteins, such as heat shock protein 90 (Hsp90), leading to the degradation of several oncoproteins .

Properties

IUPAC Name |

2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS2/c1-2-16-20-13-4-3-11(9-14(13)24-16)17(23)19-12-5-7-22(8-6-12)15-10-18-25-21-15/h3-4,9-10,12H,2,5-8H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMMMGQPBXERGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(CC3)C4=NSN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

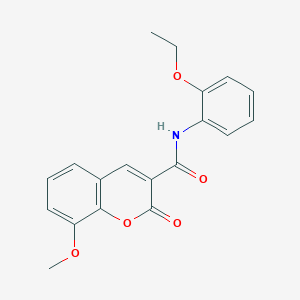

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2361142.png)

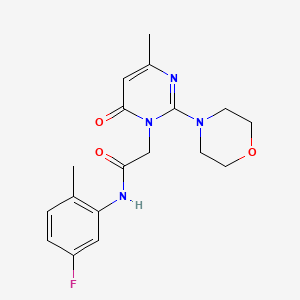

![1-benzyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361146.png)

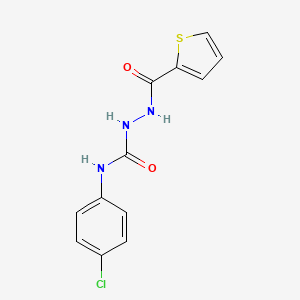

![1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea](/img/structure/B2361149.png)

![[1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2361153.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361158.png)

![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)